1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring and the fluorobenzyl group imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Allylation: The final step involves the allylation of the urea derivative using allyl halides in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the fluorobenzyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
1-Allyl-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds such as:
1-Allyl-3-(4-fluorobenzyl)thiourea: This compound has a similar structure but contains a thiourea group instead of an oxadiazole ring, leading to different chemical and biological properties.
1-Allyl-3-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)urea: This analog contains a chlorobenzyl group instead of a fluorobenzyl group, which can affect its reactivity and biological activity.
1-Allyl-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)urea: The presence of a methyl group instead of a fluorobenzyl group can influence the compound’s chemical stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-2-7-15-12(19)16-13-18-17-11(20-13)8-9-3-5-10(14)6-4-9/h2-6H,1,7-8H2,(H2,15,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFTUCOJQKAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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